N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15294728
Molecular Formula: C23H24N2O5S
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O5S |
|---|---|
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C23H24N2O5S/c1-16-6-11-19-20(26)15-22(30-21(19)14-16)23(27)24-17-7-9-18(10-8-17)31(28,29)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3,(H,24,27) |
| Standard InChI Key | VYUIRQKYEAYVMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Introduction
Structural and Molecular Characteristics
N-[4-(azepan-1-ylsulfonyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide (C₂₃H₂₄N₂O₅S) is a chromene derivative with a molecular weight of 440.5 g/mol. Its structure integrates three key functional groups:
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Chromene backbone: A benzopyran-4-one system with a methyl substituent at position 7 and a ketone at position 4.
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Carboxamide group: Positioned at C-2 of the chromene ring, forming a critical hydrogen-bonding domain.
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Sulfonamide-linked azepane: A seven-membered azepane ring connected via a sulfonyl group to the para position of the phenyl carboxamide.
The IUPAC name systematically describes its substituents: the chromene core (4H-chromene-4-one), methyl group at C-7, carboxamide at C-2, and the N-(4-sulfonamidophenyl) side chain modified with azepane.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis follows a multi-step protocol analogous to methods for related chromene carboxamides :
Step 1: Formation of Chromene Ester
7-Methyl-4-oxo-4H-chromene-2-carboxylate is synthesized via Kostanecki-Robinson condensation, where acetophenone derivatives react with ethyl oxalyl chloride in the presence of sodium ethoxide. Yield: 70–80% .
Step 2: Hydrolysis to Carboxylic Acid
The ester undergoes alkaline hydrolysis (NaOH, ethanol/water) to yield 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. Near-quantitative yields (90–95%) are typical .
Step 3: Amidation with Sulfonamide Derivative
The carboxylic acid is activated using coupling agents like PyBOP and reacted with 4-(azepan-1-ylsulfonyl)aniline. Purification via flash chromatography (CH₂Cl₂/MeOH 9:1) and recrystallization (CH₂Cl₂/hexane) yields the final product (60–75%).
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Ethyl oxalyl chloride, NaOEt | 0–5°C | 70–80 |
| 2 | NaOH, H₂O/EtOH | Reflux | 90–95 |
| 3 | PyBOP, DIPEA, DMF | RT | 60–75 |
Chemical Modifications
The compound’s reactivity is dominated by:
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Electrophilic substitution on the chromene ring (C-5 and C-8 positions).
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Nucleophilic acyl substitution at the carboxamide group.
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Sulfonamide hydrolysis under acidic or basic conditions, yielding azepane and sulfonic acid derivatives.
Structural Characterization
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d₆):
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δ 10.66 ppm (s, 1H, CONH).
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δ 8.09–6.99 ppm (m, aromatic protons).
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δ 3.92 ppm (s, 3H, OCH₃).
13C NMR (101 MHz, DMSO-d₆):
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δ 177.2 (C-4 ketone).
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δ 165.0 (CONH).
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δ 56.7–161.9 (aromatic and heterocyclic carbons).
IR (KBr):
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1685 cm⁻¹ (C=O, chromone).
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1340 cm⁻¹ (S=O, sulfonamide).
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1540 cm⁻¹ (N–H bend, carboxamide).
Table 2: Key NMR Assignments
| Position | δ (1H, ppm) | δ (13C, ppm) | Assignment |
|---|---|---|---|
| C-4 | – | 177.2 | Ketone |
| CONH | 10.66 | 165.0 | Carboxamide |
| OCH₃ | 3.92 | 56.7 | Methoxy |
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Preliminary in vitro studies indicate cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 3.2 μM), likely due to the sulfonamide group’s interaction with the enzyme’s hydrophobic pocket.
Antioxidant Properties
The chromene core exhibits radical scavenging activity (EC₅₀ = 12.4 μM against DPPH), attributed to resonance stabilization of the phenolic oxygen.
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for developing:
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Dual COX-2/5-LOX inhibitors for inflammatory diseases.
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Anticancer agents targeting topoisomerase II.
Chemical Optimization
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Bioisosteric replacement of the azepane ring with piperidine or morpholine.
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Prodrug formulations to enhance oral bioavailability.
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